![molecular formula C18H15NO6S2 B2377444 Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate CAS No. 941919-06-8](/img/structure/B2377444.png)

Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

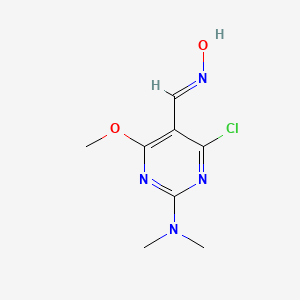

Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate, also known as BIX-01294, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a small molecule inhibitor of histone methyltransferase G9a, which plays a crucial role in epigenetic regulation of gene expression.

Applications De Recherche Scientifique

Synthesis and Potential in Antimicrobial Agents

A study focused on the synthesis of related compounds, including ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds were evaluated for their antimicrobial properties, showing some promising results as potential antimicrobial and anti-inflammatory agents (Narayana et al., 2006).

Chemical Transformations and Novel Synthesis

Research in this area includes the exploration of unique chemical transformations. For instance, the reaction of a similar compound with 2-thiazolediazonium salt led to the unexpected formation of tricyclic structures, demonstrating the compound's potential in facilitating novel chemical syntheses (Klimas et al., 2016).

Exploration in Pharmaceutical Chemistry

The application of related compounds in pharmaceutical chemistry is another area of interest. A study described the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, showcasing their potential in antimicrobial activity and docking studies, which is crucial for drug discovery (Spoorthy et al., 2021).

Structural Analysis and Crystallography

Structural analysis and crystallography of similar compounds have been conducted, revealing detailed insights into their molecular structure and interactions. For example, the analysis of N-[4-(Ethoxycarbonyl)phenyl]-p-tolylsulfonamide provided crucial information about the molecule's structural stability and intermolecular interactions (Xing & Nan, 2005).

Derivative Synthesis for Biological Activity

The synthesis of various derivatives from related compounds has been explored to investigate their biological activities. A study on thieno[2,3-d]pyrimidines derived from ethyl 2-amino-5-ethylthiophene-3- carboxylate indicated potential inhibitory activities against certain plants, demonstrating their utility in agricultural chemistry (Wang et al., 2010).

Propriétés

IUPAC Name |

ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO6S2/c1-2-23-18(20)16-17(12-5-3-4-6-15(12)26-16)27(21,22)19-11-7-8-13-14(9-11)25-10-24-13/h3-9,19H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGRDJGGHIZFJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Methoxyphenyl)methyl]-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/structure/B2377364.png)

![6-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2377366.png)

![6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2377370.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B2377371.png)

![N~3~-allyl-N~1~-[3-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]piperidine-1,3-dicarboxamide](/img/structure/B2377372.png)

![2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2377373.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2377377.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2377379.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2377380.png)

![6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2377383.png)